molecular formula C13H19BO3 B1386022 [3-(Cyclohexylmethoxy)phenyl]boronic acid CAS No. 1236189-81-3

[3-(Cyclohexylmethoxy)phenyl]boronic acid

Cat. No.: B1386022
CAS No.: 1236189-81-3
M. Wt: 234.1 g/mol
InChI Key: DXVYSTNQUGABIL-UHFFFAOYSA-N
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Description

[3-(Cyclohexylmethoxy)phenyl]boronic acid (CAS 1236189-81-3) is an organoboron compound of significant value in synthetic and polymer chemistry. With the molecular formula C 13 H 19 BO 3 and a molecular weight of 234.10 g/mol, this aromatic boronic acid serves as a versatile building block for the construction of complex molecular architectures . Its primary research application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a reliable phenyl precursor to form biaryl and other C-C bonds essential in pharmaceutical and materials development . The cyclohexylmethoxy substituent on the phenyl ring can influence the compound's electronic properties and steric profile, potentially enhancing its performance in catalytic systems. Beyond synthetic chemistry, this boronic acid is of high interest in the development of advanced stimuli-responsive materials and biomedical applications . Like other phenylboronic acid derivatives, it can reversibly bind to diol-containing molecules, such as sugars, forming boronate esters . This unique mechanism of action is the foundation for its use in creating glucose-sensitive systems , including self-regulating drug delivery devices (e.g., insulin release systems), diagnostic sensors, and self-healing polymers . The dynamic, reversible nature of the bond formation allows these materials to respond to changes in their chemical environment, such as pH and sugar concentration . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(cyclohexylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h4,7-9,11,15-16H,1-3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVYSTNQUGABIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Coupling of Aryl Halides with Boron Reagents

One of the most established routes to arylboronic acids involves Suzuki–Miyaura coupling, where an aryl halide bearing the cyclohexylmethoxy substituent can be coupled with a boron reagent such as bis(pinacolato)diboron or a boronic acid precursor under palladium catalysis.

  • Catalysts and Ligands: Commonly used catalysts include palladium acetate or palladium complexes with phosphine ligands such as SPhos or dppf (1,1'-bis(diphenylphosphino)ferrocene). For example, palladium acetate with SPhos ligand in toluene at 100 °C for 18 hours has been reported to afford high yields of arylboronic acids under inert atmosphere conditions.

  • Bases and Solvents: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are frequently employed bases, with solvents such as toluene, 1,4-dioxane, or water mixtures facilitating the reaction.

  • Reaction Conditions: Typically, reactions are conducted under nitrogen or argon atmosphere to prevent oxidation of boronic acid intermediates, at temperatures ranging from 80 °C to 110 °C, and reaction times from 2 to 18 hours depending on substrate reactivity.

Example Procedure

Parameter Details
Catalyst Pd(OAc)2 (1 mol%) + SPhos (2.5 mol%)
Base K3PO4 (2 equiv)
Solvent Toluene + small amount of water
Temperature 100 °C
Reaction Time 18 hours
Atmosphere Nitrogen
Yield Typically 60-90% depending on substrate

This method is adaptable to substrates with sensitive ether groups such as cyclohexylmethoxy, as the mild conditions avoid cleavage of the ether bond.

Direct Borylation of Aryl Halides or C–H Activation

Alternative methods include direct borylation of aryl halides or even direct C–H borylation of aromatic rings using iridium or rhodium catalysts. However, these methods are less commonly applied for sterically hindered or functionalized substrates like [3-(Cyclohexylmethoxy)phenyl]boronic acid due to selectivity challenges.

Preparation via Functional Group Transformation on Boronic Acid Derivatives

Transesterification and Boronic Ester Formation

Boronic acids tend to be unstable and prone to oxidation; hence, their ester derivatives (boronic esters) are often prepared and isolated as intermediates. Transesterification reactions with diols can convert boronic acids into more stable boronic esters, which can later be hydrolyzed back to the boronic acid form.

  • Mechanism: The boronic acid reacts with a diol (e.g., pinacol) to form a cyclic boronic ester, which is less polar and easier to purify by chromatography or distillation.

  • Equilibrium Control: Removal of water by azeotropic distillation or dehydrating agents (e.g., anhydrous MgSO4) drives the equilibrium toward ester formation.

  • Effect of Diol Structure: The steric and electronic nature of the diol influences the rate and stability of the ester formed. For example, six-membered boronic esters are more stable than five-membered analogs.

Diol Type Reaction Rate Stability of Boronic Ester Formed
Simple cis-diols Fast Moderate
Alkyl-substituted diols Slower Higher stability
Six-membered ring diols Moderate Highest stability

Application to Cyclohexylmethoxy Substituted Boronic Acids

The cyclohexylmethoxy substituent is compatible with boronic ester formation, enabling isolation and purification of the intermediate esters before final hydrolysis to the boronic acid.

Representative Experimental Data

Entry Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Pd(OAc)2 + SPhos K3PO4 Toluene + H2O 100 18 85 High yield, mild conditions preserve ether group
2 PdCl2(dppf)·CH2Cl2 K2CO3 1,4-Dioxane + H2O 110 2 51.4 Moderate yield, shorter reaction time
3 Pd(PPh3)4 Cs2CO3 Water 100 12 89 High yield, aqueous medium, inert atmosphere

Chemical Reactions Analysis

Types of Reactions: [3-(Cyclohexylmethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phenols or quinones.

    Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction may produce alcohols .

Scientific Research Applications

Biomedical Applications

  • Drug Delivery Systems :
    • Boronic acids, including [3-(cyclohexylmethoxy)phenyl]boronic acid, have been utilized in the development of drug delivery systems due to their ability to form stable complexes with various biomolecules. This property can enhance the pharmacokinetics of therapeutic agents by improving their solubility and bioavailability.
    • A study demonstrated the creation of mucoadhesive drug carriers using boronic acid-conjugated polymers, which significantly improved the retention time of drugs on mucosal surfaces, such as in ocular applications for treating dry eye syndrome .
  • Antibacterial Activity :
    • Research indicates that phenylboronic acids possess antibacterial properties against certain strains of bacteria. The structural modifications in compounds like this compound can enhance these activities, making them potential candidates for developing new antimicrobial agents .
  • Cancer Therapy :
    • Boronic acids have been investigated for their role in cancer therapy, particularly as proteasome inhibitors. For instance, bortezomib, a boronic acid derivative, is used in treating multiple myeloma. Compounds similar to this compound may also exhibit similar therapeutic effects through modulation of cellular pathways involved in tumor progression .

Material Science Applications

  • Stimuli-Responsive Polymers :
    • The dynamic nature of boronate esters formed with diols allows the incorporation of this compound into polymer matrices that can respond to environmental changes (e.g., pH or temperature). Such materials are promising for applications in tissue engineering and regenerative medicine .
  • Sensing Platforms :
    • Due to their selective binding properties, boronic acids are employed in the development of sensors for detecting sugars and other biomolecules. The ability of this compound to interact with diols can be harnessed for creating sensitive biosensors for glucose monitoring, which is particularly relevant in diabetes management .

Case Studies

  • Mucoadhesive Drug Carrier Development :
    • A study focused on the functionalization of nanostructured lipid carriers with boronic acid-conjugated chondroitin sulfate demonstrated enhanced ocular drug delivery capabilities. This approach showed significant potential in prolonging the residence time of therapeutic agents on the corneal surface, highlighting the practical application of this compound in improving drug efficacy .
  • Antimicrobial Efficacy Assessment :
    • Investigations into various substituted phenylboronic acids revealed that certain structural modifications could lead to increased antibacterial activity against pathogens like Bacillus cereus. This suggests that derivatives like this compound could be optimized for enhanced antimicrobial properties .

Mechanism of Action

The mechanism by which [3-(Cyclohexylmethoxy)phenyl]boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. This interaction is particularly significant in enzyme inhibition, where the boronic acid group binds to the active site of enzymes, blocking their activity. The molecular targets often include enzymes with serine or threonine residues, which form stable complexes with the boronic acid group .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares [3-(Cyclohexylmethoxy)phenyl]boronic acid with structurally related boronic acids:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent
This compound C₁₃H₁₉BO₃ 234.11 1236189-81-3 3-Cyclohexylmethoxy phenyl
[4-(Cyclohexylmethoxy)phenyl]boronic acid C₁₃H₁₉BO₃ 234.11 938443-35-7 4-Cyclohexylmethoxy phenyl
(3-(Benzyloxy)phenyl)boronic acid C₁₃H₁₃BO₃ 228.05 156682-54-1 3-Benzyloxy phenyl
Phenylboronic acid C₆H₇BO₂ 121.93 98-80-6 Unsubstituted phenyl
Cyclohexylboronic acid C₆H₁₁BO₂ 125.96 - Cyclohexyl (non-aromatic)
  • Steric Effects : The cyclohexylmethoxy group introduces significant steric bulk compared to smaller substituents like benzyloxy or methoxy groups. This bulk may reduce binding affinity with planar targets (e.g., enzyme active sites) but enhance selectivity in diol-binding applications .
  • However, adjacent anionic groups or steric strain can destabilize complexes .
  • Solubility : Like other boronic acids, it exhibits moderate water solubility due to hydrogen bonding with hydroxyl groups, though bulky substituents may reduce solubility compared to unsubstituted analogs .

Key Research Findings

Diol-Binding Specificity : Cyclohexylmethoxy-substituted boronic acids show pH-dependent binding with diols, but steric hindrance may reduce affinity compared to smaller analogs like phenylboronic acid .

Thermal Stability : Grafting boronic acids to polymers (e.g., polyvinyl alcohol) enhances thermal stability, as seen with (N-phenylcarbazol-2-yl)-boronic acid . The cyclohexylmethoxy group’s rigidity may further stabilize such composites.

Fluorescence Sensing : Boronic acid-functionalized carbon dots (C-dots) detect glucose with high sensitivity (9–900 µM range) . Substituent polarity and steric effects influence C-dot assembly and quenching efficiency.

Biological Activity

[3-(Cyclohexylmethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Boronic acids, including this compound, primarily exert their biological effects through interactions with enzymes and proteins. The boronate group can form reversible covalent bonds with diols, which are common in biological systems. This property is particularly relevant in the context of enzyme inhibition.

  • Enzyme Inhibition : Boronic acids can act as inhibitors of serine β-lactamases and other enzymes by binding to the active site. This interaction can prevent the hydrolysis of β-lactam antibiotics, restoring their efficacy against resistant bacterial strains .
  • Anticancer Activity : Some studies suggest that boronic acids may enhance the selectivity of anticancer drugs by targeting the glycocalyx on cancer cells, facilitating drug delivery directly to tumor sites .

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following categories:

  • Antibacterial Activity : Boronic acids have been shown to inhibit various bacterial enzymes, making them potential candidates for developing new antibiotics. In particular, derivatives have demonstrated effectiveness against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa when used in combination with β-lactam antibiotics .
  • Anticancer Activity : Research indicates that boronic acids can selectively target cancer cells by forming complexes with polysaccharides on their surface. This mechanism enhances the delivery and efficacy of chemotherapeutic agents .
  • Drug Delivery Systems : The incorporation of boronic acids into drug delivery systems has been explored to improve the pharmacokinetics of therapeutic agents. For example, formulations using chondroitin sulfate conjugated with boronic acid have shown prolonged retention in ocular tissues, enhancing treatment efficacy for conditions like dry eye syndrome .

Structure-Activity Relationship (SAR)

The SAR studies for boronic acids reveal that modifications to the phenyl ring and the boronate group significantly influence their biological activity:

  • Substituent Variations : Different substituents on the phenyl ring can enhance binding affinity to target enzymes. For instance, introducing electron-withdrawing groups often increases inhibitory potency against β-lactamases .
  • Hydrophobic Interactions : The cyclohexyl group in this compound may contribute to its hydrophobic interactions with protein targets, potentially enhancing its binding affinity and selectivity.

Case Studies

  • Inhibition of β-Lactamases : A study demonstrated that certain phenylboronic acid derivatives could significantly inhibit class A and C β-lactamases. The derivatives showed low micromolar activity against resistant strains when combined with meropenem, suggesting a promising approach to combat antibiotic resistance .
  • Cancer Cell Targeting : Research focused on a boronic acid derivative that selectively binds to cancer cell surfaces showed improved drug delivery and reduced side effects compared to conventional therapies. This highlights the potential for this compound in targeted cancer therapy .

Data Tables

Biological ActivityMechanismReference
AntibacterialInhibition of β-lactamases
AnticancerTargeting glycocalyx for selective delivery
Drug Delivery SystemsEnhanced retention in ocular tissues

Q & A

Q. Table 1. Key Analytical Parameters for LC-MS/MS Validation of Boronic Acids

ParameterRequirementReference Method
LOD≤0.1 ppm
LOQ≤1 ppm
Linearity (R²)≥0.99
Precision (RSD%)≤5%

Q. Table 2. Comparative Binding Constants (K) of Boronic Acids with Carbohydrates

CarbohydrateK (pH 7.4)Reference
Glucose5.4
Neu5Ac (sialic acid)37.6
Galactose3.1

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(Cyclohexylmethoxy)phenyl]boronic acid
Reactant of Route 2
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